N-cyclopropyl-1'-(3-hydroxy-4-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide
Overview
Description
N-cyclopropyl-1'-(3-hydroxy-4-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a type of piperidine derivative that exhibits promising pharmacological properties, making it an attractive target for drug discovery.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1'-(3-hydroxy-4-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide involves its binding to the dopamine D2 receptor, which results in the inhibition of dopamine signaling. This leads to a decrease in the activity of dopaminergic neurons in the brain, which is thought to be responsible for the antipsychotic effects of the compound.
Biochemical and Physiological Effects:
N-cyclopropyl-1'-(3-hydroxy-4-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects. The compound has been found to reduce the levels of dopamine in the brain, which is thought to be responsible for its antipsychotic effects. Additionally, the compound has been shown to exhibit moderate affinity for the serotonin 5-HT2A receptor, which is thought to contribute to its antipsychotic activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-cyclopropyl-1'-(3-hydroxy-4-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its potent dopamine D2 receptor antagonist activity, which makes it a promising candidate for the development of novel antipsychotic drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Future Directions
There are several future directions for research involving N-cyclopropyl-1'-(3-hydroxy-4-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists based on the structure of this compound. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of other neurological disorders, such as depression and anxiety. Finally, more research is needed to understand the full range of biochemical and physiological effects of this compound, as well as its potential side effects and toxicity.
Scientific Research Applications
N-cyclopropyl-1'-(3-hydroxy-4-methoxybenzyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to possess potent dopamine D2 receptor antagonist activity, which makes it a promising candidate for the development of novel antipsychotic drugs.
properties
IUPAC Name |
N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O3/c1-28-21-7-4-16(13-20(21)26)14-24-11-8-19(9-12-24)25-10-2-3-17(15-25)22(27)23-18-5-6-18/h4,7,13,17-19,26H,2-3,5-6,8-12,14-15H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCLRRCKXTVPHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-1-[1-[(3-hydroxy-4-methoxyphenyl)methyl]piperidin-4-yl]piperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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